molecular formula C12H19NO B13055598 (1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine

(1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine

Cat. No.: B13055598
M. Wt: 193.28 g/mol
InChI Key: FSHDLXLCSWJABP-LBPRGKRZSA-N
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Description

(1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine is an organic compound characterized by a methoxyphenyl group attached to a butan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable amine precursor under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 4-methoxyphenethylamine.

Scientific Research Applications

(1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction mechanisms and modulation of neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-propanone: This compound shares the methoxyphenyl group but differs in its carbon chain structure.

    2-(4-Methoxyphenyl)ethanol: Similar in having a methoxyphenyl group, but with an ethanol backbone.

Uniqueness

(1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific stereochemistry and the presence of both a methoxyphenyl group and a butan-1-amine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S)-1-(4-methoxyphenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C12H19NO/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3/t12-/m0/s1

InChI Key

FSHDLXLCSWJABP-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C1=CC=C(C=C1)OC)N

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)OC)N

Origin of Product

United States

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